1-(4-Fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
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Overview
Description
1-(4-Fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound characterized by the presence of fluorine atoms on phenyl rings and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring, which can be achieved through a cyclization reaction of appropriate precursors under controlled conditions.
Introduction of Fluorophenyl Groups: The next step involves the introduction of fluorophenyl groups through nucleophilic aromatic substitution reactions. This can be done using fluorinated benzene derivatives and suitable nucleophiles.
Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate compounds with isocyanates or carbamoyl chlorides under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and coatings with unique properties.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the phenyl rings may enhance the compound’s binding affinity and specificity for these targets. The urea linkage can facilitate hydrogen bonding interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]urea: Similar structure but with chlorine atoms instead of fluorine.
1-(4-Methylphenyl)-3-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]urea: Similar structure but with methyl groups instead of fluorine.
Uniqueness
1-(4-Fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O2/c18-11-4-6-13(7-5-11)20-17(24)21-14-9-16(23)22(10-14)15-3-1-2-12(19)8-15/h1-8,14H,9-10H2,(H2,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDWNKYRGNGKJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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